
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline is a fluorinated aniline derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related fluorinated anilines and pyridines, which can be useful in understanding the chemical behavior and potential applications of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline.
Synthesis Analysis
The synthesis of related fluorinated anilines and pyridines involves several steps, including fluorination, substitution, and catalyzed amination reactions. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline starts with fluorination of 3,5-dinitro-1-trifluoromethylbenzene followed by substitution with 4-methyl-1H-imidazole and reduction, achieving an overall yield of about 50% . Similarly, the synthesis of 2-amino-5-[18F]fluoropyridines is achieved through a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which itself is obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline.
Molecular Structure Analysis
The molecular structure of fluorinated anilines is influenced by the presence and position of fluorine atoms. For example, the incorporation of a fluorine atom into the aniline fragment can cause shifts in emission maxima, indicating changes in the electronic structure of the molecule . The specific structure of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline would likely exhibit similar electronic effects due to the presence of the fluorine atom.
Chemical Reactions Analysis
Fluorinated anilines participate in various chemical reactions, including the aza-Diels–Alder reaction and substitution reactions. The reactivity of these compounds can be estimated using DFT calculations, and it has been shown that certain substituents, such as nitro groups in the ortho-position, can prevent certain reactions from occurring . The chemical reactivity of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline would need to be studied in the context of its specific substituents and electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anilines can be quite distinct. For example, the photophysical properties of these compounds can be significantly altered by the substitution of different groups, leading to changes in emission maxima and quantum yield . The solvatochromism observed in these molecules indicates their interaction with solvents, which is an important consideration for their application in various fields. The properties of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline would likely be influenced by its fluorinated aniline core as well as the 3-methylpiperidin moiety.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Complex Molecules : Research includes the development of methods for synthesizing complex molecules. For example, one study focused on the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, showcasing the importance of fluoro-aniline derivatives in medicinal chemistry (Yang Shijing, 2013).
Photophysical Properties : The study of photophysical properties of materials involving fluoro-aniline derivatives. One research explored the synthesis and photophysical properties of 5-aryl-2,2′-bipyridines bearing fluorinated anilines, indicating their potential in developing "push–pull" fluorophores for optical applications (D. Kopchuk et al., 2020).
Applications in Drug Discovery and Development
Antimicrobial Activity : Some studies focus on the synthesis of compounds with potential antimicrobial activity. For instance, Schiff’s base, azetidinones, and thiazolidinones derivatives were synthesized and evaluated for their antimicrobial properties, demonstrating the role of fluorinated anilines in creating bioactive molecules (B. Mistry et al., 2016).
Antiproliferative Activity : The synthesis and evaluation of metal complexes with F, CF3 bearing salicylaldimines, derived from fluoro-substituted anilines, for their antiproliferative activity against cancer cell lines, indicates the utility of such compounds in cancer research (V. Kasumov et al., 2016).
Chemical Methodology and Reaction Mechanisms
Chemoselective Amination : Studies have also explored chemoselective amination reactions, providing insights into synthetic strategies that can selectively introduce amino groups into fluoro-substituted anilines, crucial for developing pharmaceuticals and materials (Bryan W Stroup et al., 2007).
Quantitative Structure–Activity Relationship (QSAR) Studies : QSAR studies involving fluoro-substituted anilines as c-Met kinase inhibitors highlight the computational aspect of drug development, focusing on understanding the relationship between chemical structure and biological activity (Julio Caballero et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-2-(3-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHWGHJBQPQAJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)
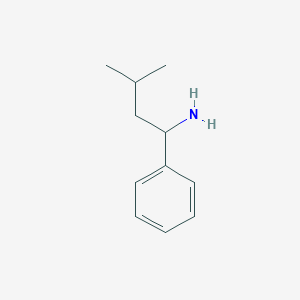

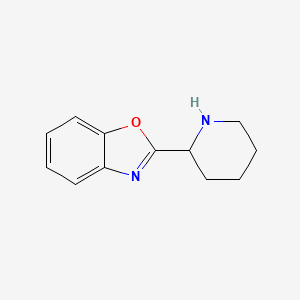
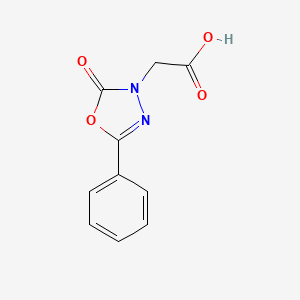
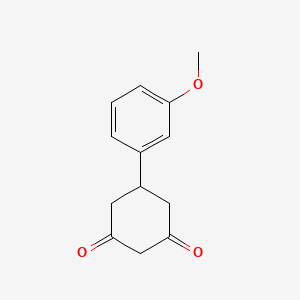
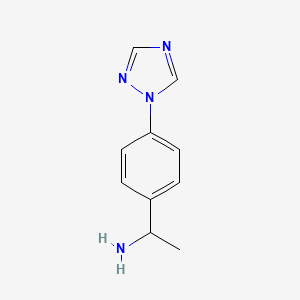
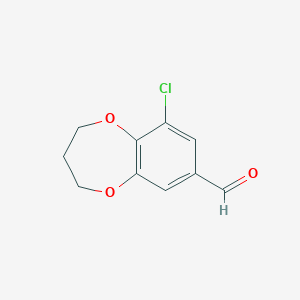


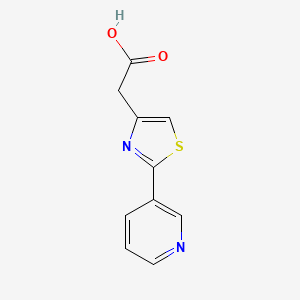
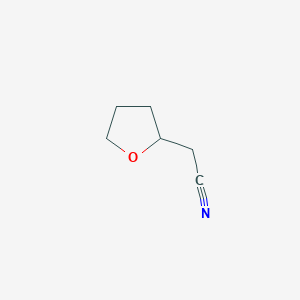
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)
